molecular formula C10H17NO B14189503 (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile CAS No. 834885-75-5

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile

Cat. No.: B14189503
CAS No.: 834885-75-5
M. Wt: 167.25 g/mol
InChI Key: BPGMMOKNYWTRSX-NXEZZACHSA-N
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Description

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both a hydroxyl group and a nitrile group on the cyclopentane ring makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile typically involves the stereoselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of a nitrile-substituted cyclopentene derivative using a chiral catalyst. This method ensures the formation of the desired stereoisomer with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, often employing advanced chiral catalysts and controlled reaction conditions to maintain the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique stereochemistry.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with different stereochemistry.

    2-Butylcyclopentane-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.

    2-Butyl-1-hydroxycyclopentane: A compound lacking the nitrile group.

Uniqueness

(1S,2R)-2-Butyl-1-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

834885-75-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1S,2R)-2-butyl-1-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C10H17NO/c1-2-3-5-9-6-4-7-10(9,12)8-11/h9,12H,2-7H2,1H3/t9-,10-/m1/s1

InChI Key

BPGMMOKNYWTRSX-NXEZZACHSA-N

Isomeric SMILES

CCCC[C@@H]1CCC[C@]1(C#N)O

Canonical SMILES

CCCCC1CCCC1(C#N)O

Origin of Product

United States

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